molecular formula C9H7ClINO2 B8476875 4-Chloro-5-methoxy-7-iodoisoindolinone

4-Chloro-5-methoxy-7-iodoisoindolinone

Cat. No.: B8476875
M. Wt: 323.51 g/mol
InChI Key: IPWMYAMKLXOYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-methoxy-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a fused bicyclic aromatic core substituted with chlorine (position 4), methoxy (position 5), and iodine (position 7). The iodine substituent distinguishes it from many analogs, as heavier halogens often influence electronic properties, metabolic stability, and binding affinity in biological systems.

Properties

Molecular Formula

C9H7ClINO2

Molecular Weight

323.51 g/mol

IUPAC Name

4-chloro-7-iodo-5-methoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H7ClINO2/c1-14-6-2-5(11)7-4(8(6)10)3-12-9(7)13/h2H,3H2,1H3,(H,12,13)

InChI Key

IPWMYAMKLXOYNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1Cl)CNC2=O)I

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Indoles and Isoindolinones

  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9): This indole derivative shares a chlorine substituent but differs in core structure (indole vs. isoindolinone) and substitution positions.
  • 4-Chloro-7-methoxyquinazolin-6-yl acetate monohydrochloride: A quinazoline-based compound with chloro and methoxy groups. Quinazolines are planar heterocycles with established roles as kinase inhibitors, whereas isoindolinones exhibit varied bioactivity depending on substituent positioning .

Methoxylated Derivatives

  • 5-Methoxytryptamine and 7-Methoxytryptamine : These tryptamine derivatives highlight the positional influence of methoxy groups. A 5-methoxy group (as in the target compound) is associated with serotonin receptor modulation, whereas 7-methoxy substitution may alter metabolic pathways .

Iodinated Heterocycles

Limited iodinated analogs are described in the evidence, but iodine’s bulkiness and polarizability could enhance binding to hydrophobic protein pockets or improve radiopharmaceutical utility compared to chloro or fluoro analogs.

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Substituents Key Properties/Applications
4-Chloro-5-methoxy-7-iodoisoindolinone Isoindolinone 4-Cl, 5-OMe, 7-I Potential kinase inhibition, radiopharmaceutical applications (inferred)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-Me Intermediate in NSAID synthesis
5-Methoxytryptamine Tryptamine 5-OMe Serotonin receptor modulation
4-Chloro-7-methoxyquinazolin-6-yl acetate Quinazoline 4-Cl, 7-OMe Anticancer candidate (kinase target)

Key Observations :

  • The isoindolinone core may offer improved metabolic stability over indoles due to reduced aromatic oxidation .
  • Iodine’s presence could enhance lipophilicity (logP) compared to chloro or methoxy analogs, impacting bioavailability .

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